(E)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide
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Description
(E)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C21H25N3O7S3 and its molecular weight is 527.63. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
The compound has been evaluated for its potential as a carbonic anhydrase inhibitor. A clinical trial aimed to determine its efficacy in reducing intraocular pressure in normotensive subjects, although the drug did not significantly impact intraocular pressure, suggesting an inadequate concentration reaching the target site (Werner et al., 1987).
Interaction with 5-HT(1A) Receptors
Research indicates that 5-HT(1A) receptors are involved in anxiety and depression disorders, and the compound was evaluated for its potential in treating these conditions. The study found dose-dependent receptor occupancy, suggesting the compound's potential in anxiety and mood disorder treatments (Rabiner et al., 2002).
Metabolism and Urinary Excretion
Studies have explored the metabolism and urinary excretion of related compounds, highlighting the importance of understanding metabolic pathways and potential biomarkers for exposure. These findings can be crucial for assessing the safety and efficacy of pharmaceutical compounds (Kavanagh et al., 2012).
properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7S3/c1-30-12-11-24-18-10-9-17(34(22,28)29)14-19(18)32-21(24)23-20(25)4-3-13-33(26,27)16-7-5-15(31-2)6-8-16/h5-10,14H,3-4,11-13H2,1-2H3,(H2,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVCGZVTVWIRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.